molecular formula C17H14N2O3 B1618495 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 372107-36-3

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1618495
CAS RN: 372107-36-3
M. Wt: 294.3 g/mol
InChI Key: QOTMSXYEJBWVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

The derivatives of 1-Phenyl-1H-pyrazole, including 1-(4-methoxyphenyl)-1H-pyrazole, have been studied for their complex hydrogen-bonded framework structures. These structures exhibit multiple hydrogen-bond types, indicating their potential in crystallography and molecular design (Asma et al., 2018).

Nonlinear Optical Properties

Studies on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveal its nonlinear optical activity. This is attributed to the small energy gap between the frontier molecular orbitals, suggesting applications in optical materials and photonics (Ö. Tamer et al., 2015).

Intermediate in Synthesis

Compounds such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, derived from 1-(4-methoxyphenyl)-1H-pyrazole, are important intermediates in the synthesis of pharmaceuticals like apixaban, an anticoagulant (Qing Wang et al., 2017).

Structural Analysis and Synthesis

The synthesis and structural analysis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid showcase the regiospecific nature and importance of single-crystal X-ray analysis in determining the structure of such compounds (Isuru R. Kumarasinghe et al., 2009).

Organized Assemblies in Ionic Salts

The reactions of 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole with acids produce organized assemblies in ionic salts, indicating potential applications in the design of molecular materials (Chun-yang Zheng et al., 2013).

Ionization Constants in Solvent Mixtures

Research on the ionization constants of pyrazole carboxylic acids, including derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, in various solvent mixtures contributes to the understanding of their acidity and potential applications in chemical synthesis (S. Alkan et al., 2009).

Experimental and Theoretical Approach to Molecular Structure

An in-depth study on the molecular structure of compounds related to 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, incorporating both experimental and theoretical approaches, helps in understanding their molecular geometry and electronic properties (S. Demir et al., 2010).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of various pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid demonstrate their potential in developing new chemical entities for various applications (R. Kasımoğulları & B. S. Arslan, 2010).

Potential in Nonlinear Optical Materials

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include derivatives of the compound , have shown potential in nonlinear optical materials due to their specific optical properties (B. Chandrakantha et al., 2013).

Synthesis and Auxin Activities

The synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives demonstrates the exploration of their biological activities, such as auxin activity, which is crucial in agricultural chemistry (A. Yue et al., 2010).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)16-15(17(20)21)11-19(18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTMSXYEJBWVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354968
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

372107-36-3
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372107-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.